3-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
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Overview
Description
3-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base . The reaction conditions are mild, and the process is efficient, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation methods. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted phenylpyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylpyrazoles and pyrazole derivatives, such as:
- 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones
- 3-[(1,3-dimethylpyrazol-4-yl)methyl]-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Uniqueness
What sets 3-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride apart from similar compounds is its specific substitution pattern and the presence of the hydrochloride group, which may enhance its solubility and stability. Additionally, its unique chemical structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16ClN3O |
---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
3-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9-12(8-15(2)14-9)13-7-10-4-3-5-11(16)6-10;/h3-6,8,13,16H,7H2,1-2H3;1H |
InChI Key |
WLEWDTPKSTYPAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)O)C.Cl |
Origin of Product |
United States |
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